molecular formula C22H25N3O4S B2944376 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole CAS No. 1105227-73-3

2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole

Cat. No. B2944376
CAS RN: 1105227-73-3
M. Wt: 427.52
InChI Key: XLVXVRJTTVPQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety, such as 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole, have attracted significant interest due to their diverse biological activities. Research indicates the synthesis of various 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, including compounds related to the specified chemical structure. These compounds were evaluated for their butyrylcholinesterase (BChE) inhibitory activity and molecular docking studies were performed to assess their binding affinity and orientation within the human BChE protein active sites. It was found that amino acid residues such as Gly116, His438, Tyr332, and Ser198 are crucial for the binding of these compounds, suggesting their potential utility in therapeutic applications targeting BChE related disorders (Khalid et al., 2016).

Antibacterial Activity

Another research area for derivatives of 1,3,4-oxadiazole involves their antimicrobial properties. Studies have synthesized N-substituted derivatives of compounds closely related to the specified chemical structure, demonstrating their effectiveness against both Gram-negative and Gram-positive bacteria. This showcases the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016).

Antibacterial and Anti-cancer Potential

Further studies have synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds have shown moderate inhibitory effects against various bacterial strains, with certain derivatives displaying significant growth inhibitory activity. Such findings underscore the broad spectrum of biological activities offered by 1,3,4-oxadiazole derivatives, including their potential use as anticancer agents (Iqbal et al., 2017).

Enzyme Inhibition for Alzheimer’s Disease

The search for new drug candidates for Alzheimer’s disease has led to the synthesis of new N-substituted derivatives featuring the 1,3,4-oxadiazole moiety. These compounds were evaluated for their acetylcholinesterase (AChE) enzyme inhibition activity, a key target in Alzheimer’s disease treatment strategies. This research highlights the potential of such compounds in the development of new therapeutics for neurodegenerative diseases (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16-10-11-20(13-17(16)2)30(26,27)25-12-6-7-18(14-25)22-24-23-21(29-22)15-28-19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVXVRJTTVPQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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